molecular formula C13H19N B2776872 1-(2-Phenylcyclopentyl)ethanamine CAS No. 1936693-17-2

1-(2-Phenylcyclopentyl)ethanamine

Cat. No.: B2776872
CAS No.: 1936693-17-2
M. Wt: 189.302
InChI Key: PWPUDWPPMMGLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylcyclopentyl)ethanamine is an organic compound that belongs to the class of arylcyclohexylamines. It is known for its psychoactive properties and has been studied for various applications in scientific research. The compound features a phenyl group attached to a cyclopentyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopentyl)ethanamine typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylcyclopentyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium tetrahydridoaluminate and sodium borohydride are used.

    Substitution: Halogenating agents and alkylating agents are commonly employed.

Major Products Formed:

    Oxidation: Formation of cyclopentyl phenyl ketone or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclopentyl)ethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and dopamine receptors, leading to altered neurotransmission and psychoactive effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system.

Comparison with Similar Compounds

  • 1-(1-Phenylcyclopentyl)methylamine
  • 2-Phenylethylamine
  • N-Methyl-1-(3-trifluoromethyl)phenylmethanamine

Comparison: 1-(2-Phenylcyclopentyl)ethanamine is unique due to its specific structural arrangement, which imparts distinct psychoactive properties. Compared to similar compounds, it has a higher affinity for certain neurotransmitter receptors, making it more potent in its effects .

Properties

IUPAC Name

1-(2-phenylcyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPUDWPPMMGLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936693-17-2
Record name 1-(2-phenylcyclopentyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.